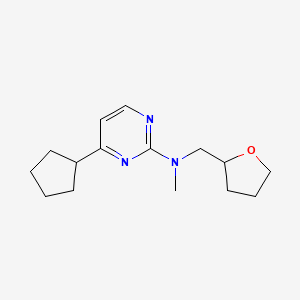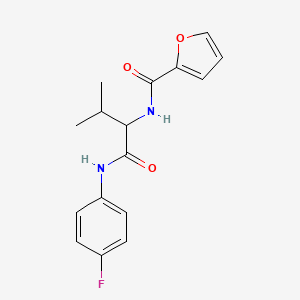
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine, also known as CP-544326, is a synthetic compound that belongs to the pyrimidine class of drugs. It was first synthesized in 2004 and has since been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine works by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. It also works by binding to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
Biochemical and Physiological Effects
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood, behavior, and cognition. It has also been found to have analgesic effects, which can reduce pain perception. Additionally, it has been found to have neuroprotective effects, which can protect the brain from damage caused by various insults, including ischemia and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it has been found to have activity against various targets, which can make it useful for studying the role of these targets in various physiological processes. Another advantage is that it has been found to have neuroprotective effects, which can make it useful for studying the mechanisms underlying neuroprotection. One limitation is that it has not been extensively studied in humans, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine. One direction is to further study its potential therapeutic applications, including its potential use in the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanisms of action in more detail, including its effects on various signaling pathways and its interactions with other molecules. Additionally, further research is needed to determine its safety and efficacy in humans, which can help to determine its potential as a therapeutic agent.
Métodos De Síntesis
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine is synthesized through a multi-step process that involves the reaction of various reagents under specific conditions. The synthesis begins with the reaction of cyclopentylmagnesium bromide with 2-bromo-1-(tetrahydrofuran-2-ylmethyl)pyrimidin-4(1H)-one, followed by the reaction of the resulting cyclopentyl-2-(tetrahydrofuran-2-ylmethyl)pyrimidin-4(1H)-one with methylmagnesium bromide. The final step involves the reaction of the resulting cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine with 2-bromo-4-chloropyrimidine.
Aplicaciones Científicas De Investigación
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have activity against various targets, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. It has also been found to have activity against the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
Propiedades
IUPAC Name |
4-cyclopentyl-N-methyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18(11-13-7-4-10-19-13)15-16-9-8-14(17-15)12-5-2-3-6-12/h8-9,12-13H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNJNHGZFOVGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C2=NC=CC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)

![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)


![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)
![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)
![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5379772.png)
![2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5379779.png)